Superior Antiproliferative Potency in MCF-7 Breast Cancer Cells vs. Ciprofloxacin
Anticancer agent 67 (Compound 13g) demonstrates a greater than 30-fold enhancement in antiproliferative activity against the MCF-7 breast cancer cell line compared to its parent scaffold, ciprofloxacin [1]. This marked improvement underscores the functional impact of C-3 modification with the N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-carboxamide moiety for anticancer applications [1].
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | 3.26–3.90 µM |
| Comparator Or Baseline | Ciprofloxacin (>100 µM) |
| Quantified Difference | >30-fold improvement |
| Conditions | MCF-7 human breast cancer cell line; MTT assay |
Why This Matters
This data provides a quantitative justification for selecting Anticancer agent 67 over ciprofloxacin for any research application requiring anticancer activity in MCF-7 models.
- [1] Ahadi, H., et al. (2020). Synthesis and biological assessment of ciprofloxacin-derived 1,3,4-thiadiazoles as anticancer agents. Bioorganic Chemistry, 105, 104383. View Source
